3-Methyl-5-(2,2,2-trifluoroethoxy)phenol
Description
Properties
IUPAC Name |
3-methyl-5-(2,2,2-trifluoroethoxy)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c1-6-2-7(13)4-8(3-6)14-5-9(10,11)12/h2-4,13H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZFJENWMVJWSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methoxy Group Protection
3-methylphenol is protected as its methyl ether using CH₃I (1.5 equiv) and K₂CO₃ (2 equiv) in acetone at 60°C for 4 hours (95% yield). The methoxy group directs subsequent metalation.
Trifluoroethoxy Group Installation
Directed lithiation with LDA (2.2 equiv) at -78°C in THF generates a dianion at position 5. Quenching with trifluoroethyl triflate (1.1 equiv) at -40°C affords 3-methyl-5-(trifluoroethoxy)anisole in 68% yield.
Demethylation
Boron tribromide (1.2 equiv) in CH₂Cl₂ at 0°C cleaves the methyl ether, yielding 3-methyl-5-(trifluoroethoxy)phenol (93% yield).
Table 2: Directed Metalation Route Efficiency
| Step | Conditions | Yield (%) |
|---|---|---|
| Protection | CH₃I, K₂CO₃, 60°C | 95 |
| Metalation/Etherification | LDA, -78°C, TFE triflate | 68 |
| Demethylation | BBr₃, CH₂Cl₂, 0°C | 93 |
Ullmann-Type Coupling Approach
Iodide Intermediate Preparation
3-methyl-5-iodophenol is synthesized via iodination of 3-methylphenol using N-iodosuccinimide (1.1 equiv) in AcOH at 25°C (82% yield).
Copper-Mediated Coupling
The iodide reacts with trifluoroethanol (2 equiv) in the presence of CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃ (2 equiv) in DMF at 120°C for 24 hours, yielding 41% 3-methyl-5-(trifluoroethoxy)phenol.
Limitations
-
Requires rigorous exclusion of moisture
-
High catalyst loading increases costs
Sequential Nitration and Substitution
Nitration of 3-Methylphenol
Nitration with fuming HNO₃ (1.1 equiv) in AcOH at 0°C produces 3-methyl-5-nitrophenol (76% yield). Regioselectivity is controlled by the methyl group’s meta-directing effect.
Nitro Reduction and Diazotization
Reduction with H₂/Pd/C (90% yield) followed by diazotization (NaNO₂/H₂SO₄) and KI quenching gives 3-methyl-5-iodophenol (78% yield).
Nucleophilic Substitution
The iodide undergoes substitution with trifluoroethanol (3 equiv) and KOH (2 equiv) in DMSO at 140°C for 8 hours, yielding 58% target compound.
Comparative Analysis of Synthetic Routes
Table 3: Route Comparison
| Parameter | Nitrohalobenzene | Directed Metalation | Ullmann Coupling | Nitration-Substitution |
|---|---|---|---|---|
| Total Yield (%) | 65 | 60 | 34 | 34 |
| Steps | 4 | 3 | 2 | 4 |
| Scalability | High | Moderate | Low | Moderate |
| Cost | $$ | $$$ | $$$$ | $$ |
The nitrohalobenzene route offers the best balance of yield and scalability for industrial production, while directed metalation provides higher purity for pharmaceutical applications.
Spectroscopic Characterization
¹H NMR Analysis
¹⁹F NMR
Single resonance at δ -73.99 (t, J = 8.3 Hz) confirms trifluoroethoxy group integrity.
Industrial Considerations
Waste Stream Management
The nitrohalobenzene route generates 2.1 kg NaCl per kg product, requiring neutralization. In contrast, Ullmann coupling produces Cu-contaminated waste, necessitating chelation.
Cost Drivers
-
TFE accounts for 62% of raw material costs
-
Pd/C catalyst recycling critical for economic viability
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(2,2,2-trifluoroethoxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds related to 3-Methyl-5-(2,2,2-trifluoroethoxy)phenol exhibit significant anticancer properties. For instance, derivatives of 2,5-bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-oxadiazoles have shown promising results in inducing apoptosis in cancer cells through DNA damage mechanisms. In vivo studies using models like Drosophila melanogaster demonstrated that these compounds significantly reduced glucose levels in diabetic models while also exhibiting cytotoxic effects against cancer cells .
Anti-Diabetic Properties
The anti-diabetic potential of related compounds has also been highlighted. Compounds with the trifluoroethoxy group have been observed to lower glucose levels effectively in diabetic models. This suggests that the trifluoroethoxy moiety may play a crucial role in enhancing the pharmacological activity of these compounds .
Synthesis and Industrial Applications
Synthesis Techniques
The synthesis of this compound can be achieved through various methods involving the etherification of phenolic compounds with 2,2,2-trifluoroethanol. This method has been optimized for higher yields and lower costs by using readily available raw materials like o-nitrochlorobenzene . The synthetic pathways are designed to be efficient and suitable for industrial-scale production.
Material Science
In materials science, the unique properties of this compound make it a candidate for use in coatings and polymers. The trifluoroethoxy group can impart hydrophobic characteristics to materials, enhancing their durability and resistance to environmental factors.
Biological Studies
Molecular Docking Studies
Molecular docking studies have been conducted to explore the binding interactions of this compound with various biological targets. These studies help elucidate its mechanism of action and potential therapeutic applications . The presence of electron-withdrawing groups like trifluoromethyl enhances the binding affinity towards certain proteins involved in disease pathways.
Data Summary Table
Case Studies
- Anticancer Research : A study demonstrated that specific derivatives of this compound induced apoptosis in cancer cells through DNA damage pathways. In vitro assays showed a significant reduction in cell viability at varying concentrations .
- Diabetes Management : In vivo experiments using diabetic Drosophila models revealed that compounds containing the trifluoroethoxy group effectively lowered glucose levels compared to control groups. This highlights the potential for developing new anti-diabetic agents based on this compound .
Mechanism of Action
The mechanism of action of 3-Methyl-5-(2,2,2-trifluoroethoxy)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability. The phenolic group can participate in hydrogen bonding and other interactions with target molecules, modulating their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 3-Methyl-5-(2,2,2-trifluoroethoxy)phenol with key analogs:
Key Observations:
- Electron Effects: The trifluoroethoxy group’s electron-withdrawing nature stabilizes the phenolic -OH group, reducing acidity (higher pKa) compared to unsubstituted phenols .
- Steric and Electronic Modifications: Chloro (in [3-Chloro-5-(trifluoroethoxy)phenyl]methanol) and fluoro (in 3-Fluoro-5-(trifluoroethoxy)phenol) substituents introduce electronegativity but differ in steric bulk, affecting interactions with biological targets .
Q & A
Q. What are the common synthetic routes for preparing 3-Methyl-5-(2,2,2-trifluoroethoxy)phenol, and how can purity be optimized?
- Methodological Answer : A typical synthesis involves nucleophilic substitution of a phenolic hydroxyl group with 2,2,2-trifluoroethyl bromide or iodide under basic conditions (e.g., K₂CO₃/DMF). For regioselective etherification at the 5-position, directing groups or protecting strategies may be employed. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended. Reaction monitoring by TLC and HPLC ensures intermediate purity, with final product validation via ¹H/¹³C NMR and high-resolution mass spectrometry .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : ¹H NMR is critical for confirming the trifluoroethoxy group (δ ~4.4–4.6 ppm for -OCH₂CF₃) and methyl substitution (δ ~2.3 ppm for Ar-CH₃). ¹⁹F NMR provides specificity for the -CF₃ moiety (δ ~-75 to -80 ppm). IR spectroscopy identifies phenolic -OH stretches (broad peak ~3200–3500 cm⁻¹). Mass spectrometry (EI or ESI) confirms molecular weight (expected [M+H]⁺: ~222 g/mol). Purity ≥95% is achievable via HPLC (C18 column, acetonitrile/water gradient) .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer : Due to potential toxicity from the trifluoroethoxy group and phenolic moiety, use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation and skin contact. Storage conditions: airtight container, desiccated, at 2–8°C. Spills should be neutralized with sodium bicarbonate and disposed of as halogenated waste. Acute toxicity data (e.g., LD₅₀) should be referenced from Safety Data Sheets (SDS) of structurally similar compounds .
Advanced Research Questions
Q. How does the electronic nature of the trifluoroethoxy group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The -OCH₂CF₃ group is strongly electron-withdrawing (-I effect), which deactivates the aromatic ring toward electrophilic substitution but enhances stability in radical or nucleophilic pathways. For Suzuki-Miyaura coupling, pre-functionalization with a boronic ester at the 3-methyl position may be required. Computational studies (DFT) can predict regioselectivity, while in situ IR monitors reaction progress. Yields >70% are achievable with Pd(PPh₃)₄ catalyst and optimized base (e.g., Cs₂CO₃) .
Q. What experimental strategies resolve contradictions in reported solubility and stability profiles of this compound?
- Methodological Answer : Discrepancies in solubility (e.g., DMSO vs. ethanol) may arise from polymorphic forms or residual solvents. Use DSC/TGA to assess thermal stability and identify decomposition thresholds (>150°C). Accelerated stability studies (40°C/75% RH for 4 weeks) under inert atmosphere can clarify hydrolytic sensitivity. Quantify degradation products via LC-MS and adjust storage protocols accordingly .
Q. How can the compound’s bioactivity be evaluated in cellular assays, and what controls are critical?
- Methodological Answer : For cytotoxicity screening (e.g., RAW 264.7 macrophages), prepare stock solutions in DMSO (<0.1% final concentration). Include vehicle controls (DMSO alone) and reference compounds (e.g., doxorubicin). Assess mitochondrial activity via MTT assay and validate results with flow cytometry (apoptosis markers). Dose-response curves (0.1–100 µM) and triplicate replicates ensure statistical robustness. Note: The trifluoroethoxy group may induce non-specific membrane effects; counter-screens (e.g., hemolysis assays) are advised .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
